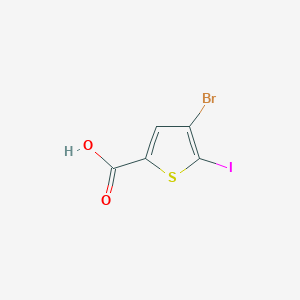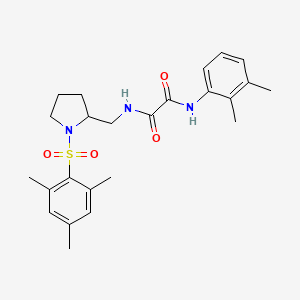
N-(1,3-benzodioxol-5-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, also known as BDP-1, is a chemical compound with potential applications in scientific research. It is a sulfhydryl-containing compound that has been shown to have promising effects in various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- N-(1,3-benzodioxol-5-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide and its analogs have shown antimicrobial activity against various pathogens. For instance, a compound similar in structure exhibited activity towards Staphylococcus aureus and other microbes, highlighting its potential as an antimicrobial agent (Attia et al., 2014).
Antitubercular Activity
- Certain derivatives of this compound have been explored for antitubercular activities. Research has shown that some analogs demonstrate promising results against tuberculosis, which is significant given the global health impact of this disease (Fathima et al., 2021).
Anticancer Properties
- Research into this compound derivatives has also included investigations into their potential anticancer properties. Some compounds in this class have shown inhibitory effects on certain cancer cell lines, suggesting a potential role in cancer treatment (Wang et al., 2015).
Inhibition of Enzymes
- These compounds have also been studied for their enzyme inhibitory potential, particularly against enzymes like α-glucosidase and acetylcholinesterase. This indicates potential applications in the treatment of diseases like diabetes and Alzheimer's (Abbasi et al., 2019).
Molecular Docking Studies
- Molecular docking studies of this compound and its analogs have been conducted to understand their interaction with various biological targets. These studies help in the design and development of new drugs by revealing how these compounds interact at the molecular level (Flefel et al., 2018).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c23-17(20-13-3-5-15-16(8-13)25-11-24-15)10-26-18-6-4-14(21-22-18)12-2-1-7-19-9-12/h1-9H,10-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEZBZPMMFFRQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(C=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


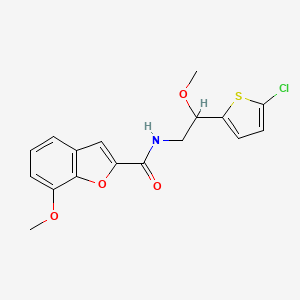

![(E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one](/img/structure/B2504144.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2504147.png)
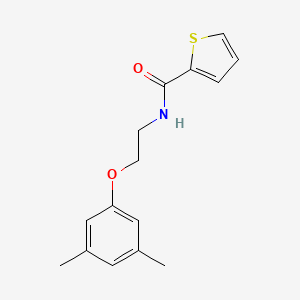
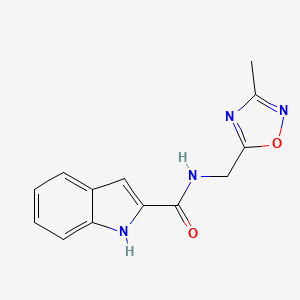
![4-methyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2504152.png)
![N-[3-(4-Methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]prop-2-enamide](/img/structure/B2504153.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2504154.png)
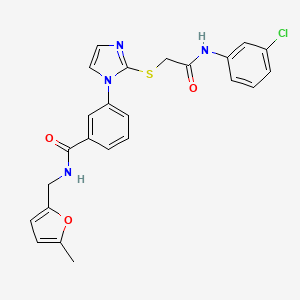
![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2504158.png)
